2,6-bis(dimethylamino)benzaldehyde

Catalog No.
S6450108
CAS No.
1289262-06-1
M.F
C11H16N2O
M. Wt
192.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-bis(dimethylamino)benzaldehyde

CAS Number

1289262-06-1

Product Name

2,6-bis(dimethylamino)benzaldehyde

Molecular Formula

C11H16N2O

Molecular Weight

192.3

2,6-bis(dimethylamino)benzaldehyde is an aromatic aldehyde with the molecular formula C11_{11}H16_{16}N2_2O and a molecular weight of 192.3 g/mol. This compound is characterized by its yellowish-orange crystalline solid form, which is insoluble in water but soluble in most organic solvents. It is also referred to as N,N-Dimethyl-2,6-diformylaniline and has gained significance in various fields, including chemistry, biology, and material science due to its unique properties and potential applications .

Typical of aldehydes. It can undergo:

  • Condensation Reactions: This compound can react with amines to form imines or Schiff bases.
  • Reduction Reactions: It can be reduced to corresponding alcohols using reducing agents such as lithium aluminum hydride.
  • Oxidation Reactions: Under certain conditions, it may be oxidized to carboxylic acids.

These reactions are essential for synthesizing more complex organic molecules and derivatives.

Research indicates that 2,6-bis(dimethylamino)benzaldehyde exhibits notable biological activities. It has demonstrated:

  • Antimicrobial Properties: Effective against various bacterial strains.
  • Antifungal Activity: Inhibits the growth of certain fungi.
  • Antiviral Effects: Some studies suggest potential efficacy against viral infections.
  • Anti-inflammatory and Analgesic Activities: It shows promise in treating inflammatory conditions .

These properties make it a candidate for further investigation in medicinal chemistry.

The synthesis of 2,6-bis(dimethylamino)benzaldehyde can be achieved through several methods:

  • Friedel-Crafts Reaction: Involves the reaction of dimethylamine with 2,6-dichlorobenzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Vilsmeier-Haack Reaction: This method utilizes dimethylamine with dimethylformamide and phosphorus oxychloride to produce the desired aldehyde.
  • Direct Alkylation: Dimethylamine can be directly alkylated on a suitable aromatic precursor under specific conditions .

Each method has its advantages regarding yield and purity.

2,6-bis(dimethylamino)benzaldehyde has several applications across various fields:

  • Fluorescent Dyes: Due to its fluorescence properties, it is used in biological staining and imaging techniques.
  • Chemical Probes: It serves as a probe for detecting metal ions such as mercury due to its ability to form stable complexes.
  • Pharmaceuticals: Its biological activities make it a candidate for developing new therapeutic agents targeting infections and inflammation .

Studies have shown that 2,6-bis(dimethylamino)benzaldehyde interacts with various biological molecules:

  • Metal Ion Complexation: It forms complexes with metal ions like mercury, which can enhance its fluorescence properties.
  • Protein Binding Studies: Preliminary research indicates potential interactions with proteins, suggesting avenues for drug design and development.

These interactions are critical for understanding its mechanism of action in biological systems .

Several compounds share structural similarities with 2,6-bis(dimethylamino)benzaldehyde. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-(Dimethylamino)benzaldehyde579-72-61.00
4-(Dimethylamino)-3-methylbenzaldehyde1424-69-70.97
4-(Dimethylamino)-3,5-dimethylbenzaldehyde76166-10-40.97
2-(Dimethylamino)-5-methylbenzaldehyde64693-46-51.00
2-(Methyl(phenyl)amino)benzaldehyde208664-53-30.97

Uniqueness

The uniqueness of 2,6-bis(dimethylamino)benzaldehyde lies in its specific arrangement of dimethylamino groups at the ortho positions relative to the aldehyde functional group. This positioning enhances its reactivity and biological activity compared to other similar compounds, making it particularly valuable in synthetic organic chemistry and medicinal applications .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

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